2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

This heterocyclic building block enables selective mTOR inhibitor development (Ki=2 nM, >2900× vs PI3K) through its N-methyl substituent. The 2-chloro group supports parallel Suzuki-Miyaura library synthesis for oncology hit-to-lead campaigns. Also applicable to CDK inhibitors, SHMT2 antifolates, and microtubule depolymerizers circumventing P-gp/βIII tubulin resistance. Choose this compound for its precise functionalization logic—no generic pyrrolopyrimidine alternative replicates this reactivity and selectivity profile.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 1375301-41-9
Cat. No. B1443600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS1375301-41-9
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1NC=C2)Cl
InChIInChI=1S/C7H7ClN4/c1-9-6-5-4(2-3-10-5)11-7(8)12-6/h2-3,10H,1H3,(H,9,11,12)
InChIKeyULLYAPOMSVKCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9): A Differentiated Pyrrolopyrimidine Building Block for Kinase-Focused Library Synthesis


2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1375301-41-9; molecular formula C₇H₇ClN₄; molecular weight 182.61 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class . The compound is commercially available in research quantities with minimum purity specifications of 95% . Its core structure consists of a fused pyrrole-pyrimidine bicyclic system, functionalized with a chlorine atom at the 2-position and a methylamine group at the 4-position. The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry with demonstrated applications across diverse therapeutic targets including cyclin-dependent kinases (CDKs), serine hydroxymethyltransferase 2 (SHMT2), microtubules, multidrug resistance-associated protein 1 (MRP1), and the PI3K/mTOR pathway [1][2][3][4].

Why Generic Substitution Fails for 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: The Critical Interplay of Halogen and Amine Substituents in SAR-Guided Synthesis


Generic substitution of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine with other pyrrolopyrimidine analogs is scientifically unsound due to the non-interchangeable functional consequences of specific substitution patterns. Within the pyrrolo[3,2-d]pyrimidine scaffold, distinct substitution patterns yield divergent biological activities and synthetic utilities. For instance, 5-substituted pyrrolo[3,2-d]pyrimidines are optimized for SHMT2 inhibition [1], while N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines with specific conformational constraints exhibit microtubule depolymerizing activity [2]. The 2-chloro substituent serves as a critical synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [3], while the N-methyl group at the 4-position modulates both hydrogen-bonding capacity and lipophilicity—features that directly impact kinase selectivity profiles [4]. Replacing the chlorine with hydrogen eliminates the coupling handle; replacing the N-methyl with a primary amine alters both electronic properties and synthetic versatility. These distinctions render the compound a uniquely positioned intermediate for divergent library synthesis, not a commodity interchangeable with other pyrrolopyrimidine derivatives.

Quantitative Evidence Guide: Differentiating 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine from Closest Structural Analogs


Synthetic Accessibility Advantage: One-Pot Preparation from Readily Available Starting Materials

2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is accessible via a validated one-pot synthetic protocol that demonstrates distinct practical advantages over multi-step routes required for alternative substitution patterns. The methodology proceeds from 2,4-dichloro-5-nitropyrimidine in moderate to good yields without requiring specialized reagents or harsh conditions [1]. In contrast, the synthesis of the 2,4-dichloro analog (CAS 63200-54-4) typically requires multi-step sequences with lower overall efficiency [2]. This synthetic accessibility translates directly to more reliable and cost-effective procurement for medicinal chemistry campaigns.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry Building Block Synthesis

Scaffold Validation: Pyrrolo[3,2-d]pyrimidine Core Demonstrates Nanomolar Cellular Potency in Microtubule-Targeting Series

The pyrrolo[3,2-d]pyrimidine scaffold to which 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs has been validated in the N5-substituted pyrrolo[3,2-d]pyrimidin-4-amine series, where compounds 4, 5, and 8-13 demonstrated one- to two-digit nanomolar IC₅₀ values against cancer cell lines in culture [1]. Compound 11 from this series achieved statistically significant tumor growth inhibition in three xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) without overt animal toxicity, and circumvented P-glycoprotein and βIII tubulin-mediated resistance mechanisms [1]. This level of preclinical validation is not uniformly demonstrated across all pyrrolopyrimidine subclasses (e.g., pyrrolo[2,3-d]pyrimidines show divergent target engagement profiles [2]).

Microtubule Targeting Agents Anticancer Cellular Pharmacology Structure-Activity Relationship

N-Methyl Pharmacophore Contribution: mTOR Selectivity Over PI3K Isoforms in Structurally Related N-Methyl Pyrrolopyrimidines

The N-methyl substituent present in 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a critical pharmacophore element for achieving kinase selectivity. In a head-to-head medicinal chemistry campaign, N-Me substituted pyrrolo[3,2-d]pyrimidines demonstrated potent mTOR inhibition with meaningful selectivity over PI3Kα and PI3Kδ isoforms [1]. The most optimized analog in this series (pyrazolo[4,3-d]pyrimidine 21c) achieved a Kᵢ of 2 nM against mTOR with >2900-fold selectivity over PI3 kinases [1]. While the target compound is an intermediate rather than a final inhibitor, the presence of the N-methyl group provides a strategic advantage for library design compared to the non-methylated analog 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7), which lacks this selectivity-enhancing feature [2].

Kinase Selectivity mTOR PI3K Medicinal Chemistry SAR

2-Chloro Synthetic Handle: Enabling Divergent Derivatization to 2-Amino and 2-Aryl Pyrrolopyrimidines

The 2-chloro substituent on 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling rapid access to structurally diverse libraries. The one-pot protocol for synthesizing 2-chloro-pyrrolo[3,2-d]pyrimidines explicitly demonstrates that these compounds can be further converted to 2-amino-pyrrolo[3,2-d]pyrimidines (via nucleophilic aromatic substitution) or 2-aryl-pyrrolo[3,2-d]pyrimidines (via Suzuki-Miyaura coupling) [1]. In contrast, the 2-unsubstituted analog 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7) lacks this reactive chlorine and cannot undergo analogous cross-coupling transformations [2]. Similarly, the 2,4-dichloro analog (CAS 63200-54-4) presents chemoselectivity challenges due to two reactive chlorine sites, requiring protecting group strategies that reduce synthetic efficiency [3].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Divergent Synthesis Medicinal Chemistry

Optimal Application Scenarios for 2-Chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Based on Verified Evidence


Parallel Synthesis of mTOR-Selective Kinase Inhibitor Libraries via 2-Chloro Derivatization

Medicinal chemistry teams developing mTOR-selective inhibitors with minimized PI3K off-target activity should prioritize this building block. The N-methyl substituent is a validated selectivity determinant for mTOR over PI3K isoforms (lead compound Kᵢ = 2 nM, >2900× selectivity) [1]. The 2-chloro handle enables parallel library construction via Suzuki-Miyaura coupling with diverse aryl boronic acids, as demonstrated in the general synthetic methodology for 2-chloro-pyrrolo[3,2-d]pyrimidines [2]. This scenario is particularly suited for hit-to-lead campaigns targeting oncology indications where PI3K/mTOR pathway dysregulation is implicated.

Construction of Microtubule-Targeting Agent Libraries with Resistance-Bypassing Potential

Given the preclinical validation of N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines as microtubule depolymerizers that circumvent P-glycoprotein and βIII tubulin-mediated resistance [1], this building block is well-suited for synthesizing focused libraries targeting drug-resistant cancers. The scaffold has demonstrated one- to two-digit nanomolar IC₅₀ values in cell culture and statistically significant in vivo tumor growth inhibition without overt toxicity [1]. Researchers can exploit the 4-position N-methyl amine for further functionalization while using the 2-chloro group for cross-coupling diversification.

Divergent Synthesis of CDK Inhibitor Intermediates for Oncology Drug Discovery

Pharmaceutical process chemistry groups developing cyclin-dependent kinase (CDK) inhibitors should consider this compound as a key intermediate. Patent literature explicitly identifies 2'-chloro-lactam-pyrrolo[3,2-d]pyrimidines as precursors to 2'-(heteroaryl or arylamine)-lactam-pyrrolo[3,2-d]pyrimidines via reaction with heteroaryl or arylamines [1]. The one-pot synthetic accessibility of 2-chloro-pyrrolo[3,2-d]pyrimidines [2] further supports scalable production of CDK inhibitor intermediates for preclinical and early clinical development.

SHMT2 Inhibitor Probe Synthesis for One-Carbon Metabolism Research

Investigators studying serine hydroxymethyltransferase 2 (SHMT2) as a therapeutic target in cancer metabolism can employ this building block to generate structural analogs of validated pyrrolo[3,2-d]pyrimidine antifolates. Crystallographic studies have defined the critical structural determinants of SHMT2 binding by this scaffold class, including bridge length requirements (3-5 carbons) and aromatic ring substitutions [1]. The 2-chloro and N-methyl functional groups provide handles for introducing these structural features via established cross-coupling and amination protocols.

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